![molecular formula C26H21N3OS B2989569 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793873-81-0](/img/structure/B2989569.png)
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule. It is related to a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and form the basis for several important biological compounds .
Chemical Reactions Analysis
The chemical reactions involving “2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” are not specified in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and chemical stability. The specific physical and chemical properties of “2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” are not provided in the available resources .Scientific Research Applications
- Researchers have explored the antitumor potential of this compound. Specifically, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) demonstrated potent antitumor activity against the human pulmonary carcinoma cell line A549 .
- Thieno[3,2-d]pyrimidin-4-amines, including our compound of interest, have been found to inhibit Cyt-bd. This inhibition could be relevant in the context of mycobacterial infections, such as Mycobacterium tuberculosis .
- A novel host based on a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core was synthesized. This host exhibits high triplet energy and combines tetraphenylsilyl blocking groups with hole-transport-type carbazole groups .
Antitumor Activity
Inhibition of Cyt-bd
Electron-Transport-Type Host
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
2-benzylsulfanyl-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-9-8-14-21(15-18)29-25(30)24-23(22(16-27-24)20-12-6-3-7-13-20)28-26(29)31-17-19-10-4-2-5-11-19/h2-16,27H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINXYXYVULREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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